Citrate

Descripción

Significance as a Central Metabolite and Regulatory Molecule in Diverse Systems

Citrate is a cornerstone of aerobic metabolism, primarily recognized as the first intermediate of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. This cycle, occurring in the mitochondria of eukaryotic cells and the cytosol of prokaryotic cells, is fundamental for energy production wikipedia.orgwikipedia.orgnih.govwikipedia.org. Within the TCA cycle, this compound is synthesized from oxaloacetate and acetyl-CoA by the enzyme this compound synthase. It then undergoes a series of reactions that lead to the generation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavine adenine dinucleotide (FADH2), which subsequently fuel ATP production via the electron transport chain wikipedia.orgwikipedia.orgwikipedia.org.

Beyond its central role in energy metabolism, this compound functions as a vital regulatory molecule, modulating both catabolic and anabolic pathways wikipedia.orglgmpharma.comnobelprize.org. For instance, cytosolic this compound allosterically inhibits key glycolytic enzymes such as phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2), thereby regulating glycolytic flux wikipedia.orglgmpharma.comnobelprize.org. Conversely, it can enhance gluconeogenesis by promoting the activity of fructose-1,6-bisphosphatase (FBPase) wikipedia.orglgmpharma.comnobelprize.org. This feedback inhibition mechanism tightly links the TCA cycle to glycolysis, ensuring metabolic homeostasis lgmpharma.comnobelprize.org.

This compound also serves as a crucial precursor for various biosynthetic processes. When transported from the mitochondria to the cytosol, it is cleaved by ATP-citrate lyase (ACLY) into acetyl-CoA and oxaloacetate wikipedia.orgwikipedia.orglgmpharma.comnobelprize.org. The resulting acetyl-CoA is a fundamental building block for de novo lipogenesis (fatty acid synthesis) and other downstream processes, including protein acetylation, which regulates enzyme activities and gene expression wikipedia.orgwikipedia.orglgmpharma.com. Oxaloacetate can also sustain biosynthesis or supply energy through the TCA cycle wikipedia.orgwikipedia.org.

Furthermore, this compound acts as a signaling molecule, influencing gene expression and cellular functions in various organisms. In Staphylococcus aureus, for example, this compound has been shown to activate the transcriptional regulator CcpE and inhibit the ferric uptake regulator (Fur), leading to extensive changes in the metabolome and transcriptome, and affecting virulence factors wikipedia.org. This compound's high abundance in circulation, brain, and particularly bones highlights its diverse physiological roles. Approximately 80% of the body's this compound is stored in bones, contributing to their hardness, with bone this compound concentrations being significantly higher than in most soft tissues lgmpharma.comnobelprize.org.

Table 1: Representative this compound Concentrations in Human Tissues

| Tissue Type | Approximate this compound Concentration | Reference |

| Plasma | 200 µM | lgmpharma.comnobelprize.org |

| Brain | 400 µM | lgmpharma.comnobelprize.org |

| Bone | 20–80 µmol/g | lgmpharma.comnobelprize.org |

Historical Context of this compound Research and Current Frontiers

The journey of this compound research began with the identification of citric acid as a component of citrus fruits. A pivotal moment in biochemistry was the elucidation of the citric acid cycle by Sir Hans Adolf Krebs in 1937, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953 nih.govwikipedia.orgnobelprize.orgbritannica.com. This discovery provided a comprehensive understanding of how nutrients are oxidized to produce energy in aerobic organisms, establishing this compound's central role in metabolism wikipedia.orgnobelprize.orgbritannica.com.

Current frontiers in this compound research are diverse and rapidly expanding. A significant area of focus is its involvement in cancer cell metabolism. This compound plays a central role in sustaining the Warburg effect in glycolytic cancer cells and providing essential building blocks for proliferation in oxidative cancer cells wikipedia.org. Research explores therapeutic strategies that target this compound metabolism, such as inhibiting the membrane transporter pmCiC to block this compound uptake by cancer cells or inhibiting ATP-citrate lyase (ACLY) wikipedia.orgnih.gov.

Another active area is this compound's role in bone remodeling disorders. Studies indicate that this compound is crucial for optimal mechanical structure formation in bone tissue, and deficiencies in the sodium-coupled this compound transporter (NaCT, encoded by SLC13A5) can impair bone formation lipidmaps.org. Furthermore, this compound influences immune inflammatory factors, such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6), which are involved in bone remodeling lipidmaps.org.

The application of this compound as an anticoagulant in blood products and its potential as a safe and effective alternative to heparin for catheter locking solutions are also subjects of ongoing research fishersci.campg.de. This compound's ability to disrupt biofilm formation, particularly when combined with antibiotics, makes it a promising agent for preventing and treating prosthetic joint infections (PJI) fishersci.campg.de. Advanced analytical methods, including mass spectrometry coupled with tracing approaches using isotopically labeled carbon tracers, are crucial for quantifying and visualizing this compound metabolism and its dynamics in biological systems lgmpharma.comnobelprize.org. Genetically encoded biosensors are also being developed to noninvasively track intracellular this compound dynamics with high spatial-temporal resolution wikipedia.org.

Multidisciplinary Research Perspectives on this compound

Research on this compound inherently adopts a multidisciplinary approach, integrating insights from various scientific fields to fully comprehend its complex roles.

Biochemistry and Cell Biology: These disciplines investigate the enzymatic reactions involving this compound within metabolic pathways like the TCA cycle, its allosteric regulation of enzymes, and its compartmentalization within the cell wikipedia.orglgmpharma.comnobelprize.org.

Oncology: The altered this compound metabolism in cancer cells is a significant area of study, with a focus on identifying this compound-related pathways as potential therapeutic targets wikipedia.orgwikipedia.org.

Microbiology: Investigations into this compound's role as a signaling molecule in bacterial gene expression and virulence, as seen in Staphylococcus aureus, highlight its importance in microbial physiology wikipedia.org.

Bone Biology: Research explores this compound's structural contribution to bone and its involvement in bone remodeling processes, including the impact of this compound transporters on bone health lipidmaps.org.

Clinical and Biomedical Sciences: This encompasses the development of this compound-based solutions for medical applications, such as anticoagulants in transfusions and catheter lock solutions to prevent infections fishersci.campg.dempg.de.

Analytical Chemistry: The development and application of advanced techniques, such as mass spectrometry and genetically encoded biosensors, are essential for accurate quantification and real-time tracking of this compound in biological samples wikipedia.orglgmpharma.comnobelprize.org.

This broad spectrum of inquiry demonstrates that understanding this compound requires a holistic perspective, drawing upon diverse methodologies and expertise to unravel its profound impact across biological and chemical landscapes.

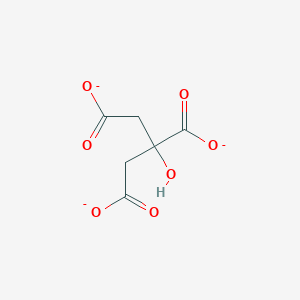

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5O7-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30155037 | |

| Record name | Citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrate: White deliquescent solid; [Merck Index] | |

| Record name | Lithium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-44-3 | |

| Record name | Citrate(3-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITRATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664CCH53PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citrate Metabolism and Biochemical Pathways

Central Role in Tricarboxylic Acid (TCA) Cycle Dynamics

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a series of biochemical reactions occurring in the mitochondrial matrix of eukaryotic cells that oxidizes acetyl-CoA to release energy in the form of ATP, NADH, and FADH₂. wikipedia.orgcreative-proteomics.comnih.gov Citrate is the first intermediate formed in this cycle. wikipedia.orgnih.gov

The TCA cycle commences with the condensation of a two-carbon acetyl group from acetyl-CoA and a four-carbon oxaloacetate molecule to form the six-carbon this compound. This reaction is catalyzed by the enzyme this compound synthase (CS). wikipedia.orgcreative-proteomics.comabcam.comwikipedia.org this compound synthase is considered a pace-making enzyme in the TCA cycle and is located in the mitochondrial matrix. wikipedia.org

The activity of this compound synthase is tightly regulated to ensure metabolic equilibrium and prevent excessive cycle activity when energy supply is high. creative-proteomics.comnih.gov It is inhibited by high ratios of ATP:ADP and NADH:NAD+, which signal an energy surplus within the cell. creative-proteomics.comnih.govwikipedia.org Additionally, succinyl-CoA, another intermediate of the TCA cycle, acts as an inhibitor of this compound synthase. creative-proteomics.comnih.govwikipedia.org this compound itself can also exhibit feedback inhibition on the enzyme, negatively regulating its own production. scbt.com

Table 1: Key Regulators of this compound Synthase Activity

| Regulator | Type of Regulation | Effect on this compound Synthase Activity | Reference |

| ATP | Allosteric | Inhibition | creative-proteomics.comnih.govwikipedia.org |

| NADH | Allosteric | Inhibition | creative-proteomics.comnih.govwikipedia.org |

| Succinyl-CoA | Allosteric | Inhibition | creative-proteomics.comnih.govwikipedia.org |

| This compound | Feedback | Inhibition | scbt.com |

| Acetyl-CoA | Substrate | Direct participation | scbt.com |

| Oxaloacetate | Substrate | Direct participation | scbt.com |

Interconnections with Anabolic and Catabolic Pathways

This compound serves as a crucial link between catabolic (energy-releasing) and anabolic (energy-requiring) pathways, highlighting its amphibolic nature. wikipedia.orgfrontiersin.orgnumberanalytics.com While its mitochondrial utilization is primarily catabolic through oxidative decarboxylation, its cytosolic use yields anabolic precursors. researchgate.net

This compound plays a vital role in de novo lipogenesis, the process of synthesizing fatty acids. nih.govontosight.aifrontiersin.org After its synthesis in the mitochondria, this compound can be transported into the cytosol via the mitochondrial this compound transport protein (CTP). mdpi.com In the cytosol, this compound is cleaved by ATP this compound lyase (ACLY) into acetyl-CoA and oxaloacetate. nih.govfrontiersin.org The acetyl-CoA generated from this reaction is a primary precursor for fatty acid synthesis. nih.govfrontiersin.orgnumberanalytics.comwikipedia.org High levels of mitochondrial acetyl-CoA and oxaloacetate can sustain the production of high levels of this compound, which is then primarily exported to the cytosol to support de novo fatty acid synthesis. nih.gov

This compound also participates in the regulation of gluconeogenesis, the metabolic pathway that synthesizes glucose from non-carbohydrate precursors. wikipedia.orgnih.govontosight.aiwikipedia.org this compound acts as an allosteric activator of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. nih.govjackwestin.com This activation promotes the synthesis of glucose. nih.govjackwestin.com Conversely, this compound inhibits the main glycolytic enzymes, phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2), effectively switching off glycolysis while simultaneously promoting gluconeogenesis and fatty acid synthesis. nih.gov This reciprocal control prevents a futile cycle of glucose synthesis and breakdown. wikipedia.org

Cytosolic acetyl-CoA, derived from this compound cleavage by ATP this compound lyase, is a crucial precursor for protein acetylation. nih.govnih.gov This includes the acetylation of histones, which are proteins involved in packaging DNA. nih.govnih.govfrontiersin.org Histone acetylation is a significant epigenetic modification that influences gene expression. nih.govnih.govfrontiersin.org Therefore, this compound metabolism provides a connection between carbohydrate metabolism, fatty acid metabolism, and epigenetic reprogramming. frontiersin.org

Microbial this compound Metabolism Pathways

Lactic Acid Bacteria (LAB) this compound Utilization

Enzymatic Conversion by this compound Lyase and Oxaloacetate Decarboxylase

The metabolism of this compound in many organisms, particularly bacteria, often initiates with its uptake into the cell via specific transporters frontiersin.orgcsic.esasm.org. Once internalized, this compound undergoes a crucial enzymatic conversion catalyzed by this compound lyase (CL) frontiersin.orgcsic.esnih.govscbt.com. This enzyme complex cleaves this compound into two primary products: acetate (B1210297) and oxaloacetate frontiersin.orgcsic.esnih.gov.

Following the action of this compound lyase, oxaloacetate, an unstable four-carbon α-keto acid, is further metabolized frontiersin.orgnih.gov. In many bacterial systems, oxaloacetate is subsequently degraded into pyruvate (B1213749) and carbon dioxide (CO₂) by the enzyme oxaloacetate decarboxylase (OAD) frontiersin.orgcsic.esnih.govcsic.es. This decarboxylation reaction is a critical step, as it feeds carbon directly into the central pyruvate pool nih.gov. The nature of oxaloacetate decarboxylase can vary among bacterial species; some lactic acid bacteria (LAB) employ a soluble oxaloacetate decarboxylase (encoded by the mae or citM gene), while others, such as Enterococcus faecalis and Klebsiella pneumoniae, utilize a membrane-bound oxaloacetate decarboxylase complex that can contribute to proton motive force generation frontiersin.orgasm.orgnih.gov.

In eukaryotic cells, including plants, a different enzyme, ATP this compound lyase (ACL), plays a significant role in this compound metabolism frontiersin.orgtaylorandfrancis.comwikidoc.org. ACL catalyzes the ATP-dependent cleavage of this compound into acetyl-CoA and oxaloacetate in the cytosol taylorandfrancis.comwikidoc.orgtocris.comrrml.ronih.gov. This cytosolic acetyl-CoA is a crucial precursor for various biosynthetic pathways, linking carbohydrate metabolism (via this compound) to lipid synthesis scbt.comfrontiersin.orgtaylorandfrancis.comwikidoc.orgtocris.com.

Pyruvate Reorientation and Secondary Metabolite Production

The pyruvate generated from this compound metabolism serves as a versatile metabolic hub, capable of being reoriented into various downstream pathways, leading to the production of diverse secondary metabolites frontiersin.orgnih.gov. In lactic acid bacteria (LAB), this reorientation is particularly significant for the synthesis of aroma compounds that contribute to the organoleptic properties of fermented foods frontiersin.orgcsic.esnih.govscirp.org.

Key aroma compounds, such as diacetyl and acetoin (B143602), are primarily synthesized from pyruvate derived from this compound metabolism frontiersin.orgcsic.esnih.govnih.gov. For instance, α-acetolactate, an intermediate formed from pyruvate, can be metabolized into acetoin and CO₂ by α-acetolactate decarboxylase, or spontaneously oxidized into diacetyl and CO₂ in the presence of oxygen frontiersin.org. Diacetyl is notably responsible for the buttery aroma in dairy products frontiersin.org. Beyond aroma compounds, the α-keto acids, which are precursors of pyruvate, can also be converted into other flavor compounds like aldehydes, alcohols, and carboxylic acids through subsequent enzymatic or spontaneous reactions nih.gov.

In plants, this compound metabolism also contributes to the production of specialized metabolites. This compound derived from the tricarboxylic acid (TCA) cycle can be converted to acetyl-CoA in the cytosol by ATP this compound lyase wikidoc.orgresearchgate.net. This cytosolic acetyl-CoA is then a precursor for thousands of specialized metabolites, including waxes, sterols, and polyketides wikidoc.org. Furthermore, acetyl-CoA carboxylase converts acetyl-CoA to malonyl-CoA, which is a precursor for fatty acid and jasmonate biosynthesis via the octadecanoid metabolic pathway researchgate.net. Malonyl-CoA also feeds into the mevalonate (B85504) pathway, providing building blocks for phytohormones (e.g., cytokinins, gibberellins, abscisic acid, brassinosteroids, strigolactones) and vitamins (e.g., vitamin K, vitamin A) researchgate.net.

Bioenergetic Consequences for Microbial Physiology

This compound metabolism confers significant bioenergetic advantages to microorganisms, particularly lactic acid bacteria (LAB), enabling them to thrive in various environments frontiersin.orgscirp.org. One of the key bioenergetic consequences is the generation of proton motive force (PMF) frontiersin.orgasm.orgscirp.org. The decarboxylation of oxaloacetate into pyruvate and CO₂ by oxaloacetate decarboxylase consumes one proton, leading to a change in pH (ΔpH) across the membrane, which is a crucial step in generating PMF frontiersin.org. This PMF generation helps LAB maintain intracellular pH (pHi) in acidic environments, providing a selective advantage in complex microbial ecosystems frontiersin.orgscirp.org.

In some Gram-negative bacteria, such as Klebsiella pneumoniae, this compound uptake by an Na⁺-dependent symporter and the subsequent decarboxylation of oxaloacetate by a membrane-bound complex (OAD) conserve the free energy released by pumping out Na⁺ ions asm.org. This energy conservation mechanism allows these organisms to grow on this compound as a sole energy source asm.org.

Diversity of this compound Metabolism Pathways in Bacterial Species

Bacterial species exhibit a remarkable diversity in their this compound metabolism pathways, allowing them to adapt to varied environmental conditions and nutrient availability frontiersin.orgresearchgate.netmdpi.comnih.gov. This diversity is reflected in the organization and localization of the genes encoding this compound metabolic enzymes, which can differ significantly between species frontiersin.org.

Oxaloacetate-Dependent Catabolic Routes

The most common and well-characterized this compound catabolic route in bacteria involves oxaloacetate as a central intermediate asm.orgmdpi.com. In this pathway, extracellular this compound is typically transported into the cell via specific this compound permeases frontiersin.orgcsic.es. Once inside, this compound is cleaved by this compound lyase into acetate and oxaloacetate frontiersin.orgcsic.esnih.gov. The oxaloacetate is then decarboxylated to pyruvate by oxaloacetate decarboxylase frontiersin.orgcsic.esnih.gov. This pathway is prevalent in many lactic acid bacteria (LAB) and other enterobacterial species asm.orgmdpi.comnih.gov.

In some LAB, the this compound transporter (CitP) can also facilitate the exchange of oxaloacetate for this compound, influencing the accumulation and further metabolism of oxaloacetate nih.govnih.gov. While the primary fate of oxaloacetate in these routes is conversion to pyruvate, in certain LAB, such as those in the genus Lactiplantibacillus, oxaloacetate derived from this compound catabolism can also be metabolized into succinate (B1194679), utilizing a part of the reductive Tricarboxylic Acid (TCA) cycle frontiersin.org.

Truncated Tricarboxylic Acid Cycle Intermediates

Beyond the direct oxaloacetate-to-pyruvate route, some bacterial species employ pathways that involve intermediates of a truncated or incomplete tricarboxylic acid (TCA) cycle for this compound metabolism mdpi.comnih.gov. These pathways often represent adaptations to anaerobic conditions or specific metabolic needs.

For example, in Carnobacterium maltaromaticum, a potential this compound metabolism pathway involves the conversion of this compound into isothis compound and α-ketoglutarate mdpi.com. This route utilizes enzymes like aconitate hydratase and isothis compound dehydrogenase but lacks the genes encoding reactions from α-ketoglutarate to succinate, effectively forming a truncated TCA cycle mdpi.com. Similarly, under anaerobic conditions, the complete "aerobic" TCA cycle in some bacteria, such as Helicobacter pylori, can be converted into two branches: an oxidative (C6) branch from this compound to 2-oxoglutarate and a reductive (C4) branch from oxaloacetate to succinate nih.gov. This branching is often a result of the anaerobic repression of certain enzymes and the induction of others, like fumarate (B1241708) reductase nih.gov.

In cells that shift from an oxidative to a glycolytic mode of metabolism under aerobic conditions, mitochondrial this compound can be preferentially exported to the cytosol via the tricarboxylate transporter rrml.ronih.gov. Once in the cytoplasm, this this compound can be cleaved by ATP this compound lyase (ACL) to provide acetyl-CoA and oxaloacetate, which then feed into other biosynthetic pathways, rather than completing the full TCA cycle for energy generation rrml.ronih.gov.

This compound Metabolism in Plant Physiology

This compound metabolism is fundamental to plant physiology, playing significant roles in carbon metabolism, signal transduction, and tolerance to environmental stresses frontiersin.orgresearchgate.net. In plants, this compound is a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, where it is formed from acetyl-CoA and oxaloacetate by this compound synthase wikipedia.orgfrontiersin.orgslideshare.net.

This compound's metabolic versatility in plants is highlighted by its involvement in both catabolic and anabolic processes. While the TCA cycle in the mitochondrial matrix is crucial for energy generation through the oxidation of acetyl-CoA, this compound also serves as a vital precursor for various biosynthetic pathways wikipedia.orgslideshare.netresearchgate.net. Mitochondrial this compound can be exported to the cytosol, where it is converted to acetyl-CoA by ATP this compound lyase (ACL) wikidoc.orgresearchgate.netoup.com. This cytosolic acetyl-CoA is then directed towards the synthesis of a wide array of specialized metabolites, including:

Fatty acids and jasmonates: Malonyl-CoA, derived from acetyl-CoA, is a precursor for these compounds researchgate.net.

Phytohormones and vitamins: Malonyl-CoA also feeds into the mevalonate pathway, providing building blocks for various phytohormones (e.g., cytokinins, gibberellins, abscisic acid, brassinosteroids, strigolactones) and vitamins (e.g., vitamin K, vitamin A) researchgate.net.

Isoprenoids and flavonoids: this compound export from mitochondria contributes to the synthesis of these secondary metabolites in the cytosol oup.com.

Beyond its role in biosynthesis, this compound also contributes to the plant's stress response and nutrient acquisition. Oxaloacetate, an intermediate of this compound metabolism, can be converted into glucose-6-phosphate via phosphoenolpyruvate (B93156) carboxykinase, providing a source for ascorbic acid (Vitamin C) as well as glucose, sucrose, and fructose (B13574) researchgate.net. Similarly, 2-oxoglutarate, another TCA cycle intermediate derived from this compound, can be converted to glutamate (B1630785), which feeds into GABA and amino acid biosynthesis researchgate.net. This compound is also known to play an important role in plant tolerance to abiotic stress and is involved in the long-distance transport of iron within plants frontiersin.orgresearchgate.net. In fruits, a significant portion of citric acid is stored in vacuoles, contributing to flavor and juice quality, with its transport across the tonoplast being a crucial regulatory step frontiersin.org.

TCA Cycle and Glyoxylate (B1226380) Cycle Interplay in Higher Plants

In higher plants, this compound serves as a key entry point into the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. The TCA cycle is a central metabolic pathway that oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to produce adenosine (B11128) triphosphate (ATP) and carbon dioxide, thereby generating energy for the cell wikipedia.orgmdpi.com. This compound is formed by the condensation of acetyl-CoA and oxaloacetate, catalyzed by the enzyme this compound synthase. wikipedia.org

The glyoxylate cycle, a modified version of the TCA cycle, is particularly active in germinating seeds and plays a vital role in converting stored lipids into carbohydrates. This cycle bypasses the decarboxylation steps of the TCA cycle, allowing for the net synthesis of four-carbon compounds (like succinate and malate) from two-carbon units (acetyl-CoA). Key enzymes in the glyoxylate cycle, isothis compound lyase and malate (B86768) synthase, facilitate this bypass. Isothis compound, an isomer of this compound, is a substrate in both cycles. While the TCA cycle is primarily catabolic, the glyoxylate cycle is anabolic, enabling gluconeogenesis from fatty acids. The interplay between these two cycles in plants allows for metabolic flexibility, enabling the plant to adapt to different physiological conditions, such as germination or stress.

The following table illustrates the key differences and connections between the TCA and Glyoxylate Cycles:

| Feature | TCA Cycle (Krebs Cycle) | Glyoxylate Cycle |

| Primary Function | Energy production (ATP, NADH, FADH2) wikipedia.orgmdpi.com | Gluconeogenesis from lipids, carbon assimilation |

| Location | Mitochondria | Glyoxysomes (in plants), also peroxisomes in other organisms |

| This compound Role | Entry point, first intermediate wikipedia.org | Precursor to isothis compound, which is then cleaved |

| Key Enzymes | This compound synthase, Isothis compound dehydrogenase, Succinate dehydrogenase wikipedia.orgnih.govresearchgate.net | Isothis compound lyase, Malate synthase |

| Carbon Output | CO2 wikipedia.orgmdpi.com | Succinate, Malate |

| Net Carbon Fixation | No | Yes (from two-carbon units) |

This compound Biosynthesis and Regulatory Enzymes in Plant Cells

The biosynthesis of this compound in plant cells primarily occurs through the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by this compound synthase. This enzyme is a crucial regulatory point in this compound synthesis, influencing the flux of carbon into the TCA cycle. The activity of this compound synthase can be regulated by product inhibition (e.g., by this compound itself) and by the availability of its substrates.

Another important enzyme involved in this compound metabolism is ATP this compound lyase (ACL). This enzyme catalyzes the cleavage of this compound into acetyl-CoA and oxaloacetate in the cytoplasm. wikipedia.org This cytosolic acetyl-CoA is then utilized for various biosynthetic pathways, including fatty acid synthesis, flavonoid synthesis, and sterol production. ACL plays a critical role in carbon partitioning, directing this compound from the mitochondrion to the cytoplasm for anabolic processes. wikipedia.org The activity of ACL is influenced by cellular energy status and metabolic demands. For instance, high glucose levels can lead to increased this compound production and its subsequent export to the cytoplasm for cleavage by ACL. wikipedia.org

Intermediary Role in Carbon and Nitrogen Assimilation

This compound occupies a central position in plant metabolism, acting as a crucial intermediary linking carbon and nitrogen assimilation pathways. As an intermediate of the TCA cycle, this compound is involved in the catabolism of carbohydrates and lipids, providing carbon skeletons for the synthesis of amino acids and other nitrogen-containing compounds. For example, alpha-ketoglutarate, derived from isothis compound (an isomer of this compound) in the TCA cycle, is a direct precursor for the synthesis of glutamate through transamination reactions. wikipedia.org Glutamate, in turn, is a central amino acid from which many other amino acids are synthesized.

Intracellular Export and Vacuolar Storage of this compound in Plants

This compound is not only a metabolic intermediate but also plays a significant role in detoxification and nutrient storage within plant cells. Plants often accumulate high concentrations of this compound in their vacuoles, serving as a major storage pool for carbon and as a mechanism for maintaining cytosolic pH homeostasis. This vacuolar storage is particularly important in response to aluminum toxicity, where this compound chelation of aluminum in the rhizosphere and within the plant reduces its detrimental effects.

The transport of this compound across cellular membranes, particularly into the vacuole, is mediated by specific transporter proteins. Multidrug and Toxin Extrusion (MATE) transporters and Aluminum-Activated Malate Transporters (ALMTs) are two families of transporters that have been implicated in this compound efflux from cells and its sequestration into vacuoles. While ALMTs are primarily known for malate transport, some members can also transport this compound. The precise mechanisms and regulation of this compound transport into and out of the vacuole are complex and involve a network of these specialized transporters, ensuring efficient partitioning and utilization of this compound within the plant cell.

Cellular Citrate Transport Mechanisms and Homeostasis

Transmembrane Transport Systems

Citrate transport across cell membranes occurs through various mechanisms, primarily involving specific membrane proteins that enable its movement down or against its concentration gradient ontosight.aibiologynotesonline.com.

Secondary active transmembrane transport of this compound involves the movement of this compound across a cell membrane, utilizing the energy derived from the movement of another molecule down its concentration gradient ontosight.aimpg.de. This process allows cells to accumulate this compound against its concentration gradient, which is necessary for various metabolic pathways, including the citric acid cycle and fatty acid synthesis, particularly in tissues like the liver ontosight.ai. These transporters bind the solute and undergo conformational changes, and the transport can work in either direction, driven by a chemiosmotic energy source mpg.deebi.ac.ukzfin.org. Secondary active transporters include symporters and antiporters mpg.deebi.ac.uk.

This compound carrier activity refers to the facilitated movement of this compound down its concentration gradient across cell membranes without the direct expenditure of ATP ontosight.ai. This form of passive transport relies on specific membrane proteins that bind to this compound and undergo conformational changes to shuttle it across the membrane biologynotesonline.compressbooks.pub. This activity is particularly important in mitochondria, where the mitochondrial this compound carrier exports this compound from the mitochondrial matrix to the cytosol, a crucial step for regulating glycolysis, gluconeogenesis, and fatty acid synthesis ontosight.ai. Facilitated diffusion is characterized by its saturable rate concerning the concentration difference and its unique temperature dependence due to the activated binding event biologynotesonline.com.

This compound:proton symporter activity involves the cotransport of this compound ions and protons (hydrogen ions) across cell membranes in the same direction ontosight.ai. This process is vital for energy metabolism, pH homeostasis, and the regulation of metabolic pathways ontosight.ai. These symporters are membrane proteins that facilitate the coupled movement of this compound and protons into cells, driven by the proton concentration gradient ontosight.ai. For instance, in Klebsiella pneumoniae, a this compound-transport system has been identified where this compound (specifically the HCit²⁻ species) is transported in symport with three protons, making it a unique example of a 3H⁺ solute symport system nih.gov. In Bacillus subtilis, CitM is believed to transport a this compound²⁻-Mg²⁺ complex in symport with one H⁺ per Mg²⁺-citrate, while CitH transports a this compound²⁻-Ca²⁺ complex in symport with protons wikipedia.orgresearchgate.net.

Identification and Characterization of Specific this compound Transporters

Specific this compound transporters have been identified and characterized across various organisms, highlighting their diverse roles in cellular metabolism and homeostasis.

The Mitochondrial this compound Carrier (CTP), also known as the this compound Carrier (CIC) or SLC25A1, is a nuclear-encoded protein located in the inner mitochondrial membrane researchgate.netbiorxiv.orgresearchgate.net. It plays a crucial role in hepatic lipogenesis by facilitating the efflux of acetyl-CoA, in the form of this compound, from the mitochondria to the cytosol, where it serves as a precursor for fatty acid and cholesterol synthesis researchgate.netmdpi.comuniba.it. CIC also participates in the isothis compound-oxoglutarate and this compound-malate shuttles researchgate.net.

Functional analysis of CIC reveals that it catalyzes an electroneutral, obligatory exchange of a tricarboxylate (such as this compound, isothis compound, and cis-aconitate) for another tricarboxylate, a dicarboxylate (e.g., malate (B86768), succinate (B1194679), or malonate), or phosphoenolpyruvate (B93156) (PEP) researchgate.netuniba.itunito.it. The transport mechanism is sequential, requiring the obligatory presence of a counter substrate for this compound efflux unito.it.

Research findings on mitochondrial this compound transporters in Aspergillus niger (Ctps) demonstrate their critical role in citric acid production. Six putative Ctp encoding genes (ctpA to ctpF) were identified. Disruption of these genes led to varying degrees of decline in citric acid accumulation, with a complete loss observed when all six ctp genes were disrupted osti.govfrontiersin.orgnih.gov. Reintroduction of ctpA, ctpB, and ctpD restored citric acid titers to 88.5%, 93.8%, and 94.6% of the parent strain, respectively, indicating their redundant function osti.govfrontiersin.orgnih.gov. Overexpression of these genes further increased citric acid accumulation osti.govfrontiersin.orgnih.gov.

Table 1: Functional Restoration of Citric Acid Production by Ctp Genes in Aspergillus niger osti.govfrontiersin.orgnih.gov

| Gene Reintroduced | Citric Acid Titer Restoration (% of Parent Strain) |

| ctpA | 88.5% |

| ctpB | 93.8% |

| ctpD | 94.6% |

Plasma membrane this compound transporters mediate the uptake of extracellular this compound into cells. A prominent example is the sodium-coupled this compound transporter (NaCT), encoded by the SLC13A5 gene, which belongs to the SLC13 family of sodium/sulfate (B86663) carboxylate co-transporters reactome.orgopnme.commdpi.com. NaCT is predominantly expressed in the plasma membrane of hepatocytes, where it transports this compound from the circulatory system into the cells, with lower expression levels observed in the brain and testes reactome.orgopnme.comnih.govbiorxiv.org.

NaCT is an electrogenic transporter with a Na⁺:this compound³⁻ stoichiometry of 4:1 mdpi.comnih.govresearchgate.net. The human SLC13A5 transporter has a Michaelis constant (Km) for this compound of approximately 600 µM, which is physiologically relevant given normal plasma this compound concentrations of 150–200 µM mdpi.comnih.govresearchgate.net. In contrast, rodent NaCTs exhibit a higher affinity for this compound (Km ~ 20–80 µM) compared to the human transporter (Km ~ 0.6–6 mM, depending on the cell line) nih.gov.

Loss-of-function mutations in human SLC13A5 have been linked to early-infantile epileptic encephalopathy (EIEE25), highlighting the transporter's critical role in neuronal function and metabolism nih.govbiorxiv.org. Impaired NaCT activity can lead to reduced intracellular this compound levels and pathologically high extracellular this compound levels nih.govresearchgate.net.

Table 2: Characteristics of Plasma Membrane this compound Transporter (NaCT/SLC13A5) mdpi.comreactome.orgopnme.comnih.govresearchgate.netnih.gov

| Characteristic | Description |

| Gene | SLC13A5 |

| Protein | NaCT (Sodium-coupled this compound transporter) |

| Location | Plasma membrane (predominantly hepatocytes, also brain, testes) reactome.orgopnme.comnih.govbiorxiv.org |

| Transport Mechanism | Secondary active transport, Na⁺-coupled reactome.orgopnme.commdpi.com |

| Stoichiometry | 4 Na⁺ : 1 this compound³⁻ mdpi.comnih.govresearchgate.net |

| Human Km for this compound | ~600 µM (in human, but can vary from 0.6-6 mM depending on cell line) mdpi.comnih.govresearchgate.netnih.gov |

| Rodent Km for this compound | ~20–80 µM nih.gov |

| Physiological Role | Uptake of circulating this compound, regulation of metabolic homeostasis, precursor for fatty acid and cholesterol synthesis, neurotransmitter synthesis mdpi.commdpi.combiorxiv.org |

| Associated Conditions | Loss-of-function mutations linked to early-infantile epileptic encephalopathy (EIEE25) nih.govbiorxiv.org, implicated in metabolic disorders like obesity and diabetes ontosight.aiopnme.commdpi.com |

Compound Names and PubChem CIDs

Table 3: Chemical Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 311 wikipedia.org |

| Citric acid | 311 wikipedia.org |

| This compound anion | 31348 nih.gov |

| Acetyl tributyl this compound | 6505 pharmacompass.com |

| Dicalcium this compound | 155804709 wikipedia.org |

| Malate | 22230 wikipedia.orguniba.it (Note: PubChem CID 22230 is for Citric Acid Monohydrate, not Malate. Malate's CID is 445157) |

| Succinate | 1110 uniba.it |

| Phosphoenolpyruvate | 1004 uniba.it |

| Isothis compound | 1133 uniba.it |

| Oxaloacetate | 970 uniba.it |

| Acetyl-CoA | 444654 uniba.it |

Data Tables:

Table 1: Functional Restoration of Citric Acid Production by Ctp Genes in Aspergillus niger

| Gene Reintroduced | Citric Acid Titer Restoration (% of Parent Strain) |

| ctpA | 88.5% |

| ctpB | 93.8% |

| ctpD | 94.6% |

Table 2: Characteristics of Plasma Membrane this compound Transporter (NaCT/SLC13A5)

| Characteristic | Description |

| Gene | SLC13A5 |

| Protein | NaCT (Sodium-coupled this compound transporter) |

| Location | Plasma membrane (predominantly hepatocytes, also brain, testes) |

| Transport Mechanism | Secondary active transport, Na⁺-coupled |

| Stoichiometry | 4 Na⁺ : 1 this compound³⁻ |

| Human Km for this compound | ~600 µM (can vary from 0.6-6 mM depending on cell line) |

| Rodent Km for this compound | ~20–80 µM |

| Physiological Role | Uptake of circulating this compound, regulation of metabolic homeostasis, precursor for fatty acid and cholesterol synthesis, neurotransmitter synthesis |

| Associated Conditions | Loss-of-function mutations linked to early-infantile epileptic encephalopathy (EIEE25), implicated in metabolic disorders like obesity and diabetes |

Allosteric Regulation by Citrate: Enzyme Modulation and Metabolic Control

Specific Enzyme Regulation by Citrate Across Organisms

This compound Synthase (CS) Allosteric Inhibition (Type II CS)

Table 1: Allosteric Inhibitors of this compound Synthase

| Allosteric Effector | Effect on this compound Synthase Activity | Reference |

| This compound | Inhibition | guidetopharmacology.orgfishersci.ca |

| ATP | Inhibition | guidetopharmacology.orgfishersci.ca |

| Acetyl-CoA | Inhibition | guidetopharmacology.orgfishersci.ca |

| NADH | Inhibition | guidetopharmacology.orgfishersci.ca |

Malate (B86768) Dehydrogenase (MDH) Differential Regulation

Malate Dehydrogenase (MDH) is an enzyme involved in the interconversion of malate and oxaloacetate, participating in both the TCA cycle and other metabolic shuttles. The regulation of MDH by this compound is complex and exhibits differential effects depending on the specific MDH isoform (e.g., cytosolic vs. mitochondrial), the cellular pH, the ratio of NAD+ to NADH, and the direction of the reaction. researchgate.net

For the cytosolic isoform of MDH, this compound has been shown to inhibit both the forward (malate to oxaloacetate) and reverse (oxaloacetate to malate) reactions. researchgate.net In contrast, studies on mitochondrial and bacterial MDHs indicate that this compound can act as an activator of the forward reaction (malate oxidation) and an inhibitor of the reverse reaction (oxaloacetate reduction). researchgate.net Furthermore, the activating or inhibitory effect of this compound on the mitochondrial MDH's forward reaction can vary depending on the prevailing pH, NAD+ concentration, or malate levels within the cellular environment. researchgate.net High concentrations of the product malate can also lead to inhibition of MDH activity. researchgate.net

Table 2: Differential Regulation of Malate Dehydrogenase by this compound

| MDH Isoform/Condition | Reaction Direction | This compound Effect | Reference |

| Cytosolic MDH | Forward (Malate to OAA) | Inhibition | researchgate.net |

| Cytosolic MDH | Reverse (OAA to Malate) | Inhibition | researchgate.net |

| Mitochondrial/Bacterial MDH | Forward (Malate to OAA) | Activation | researchgate.net |

| Mitochondrial/Bacterial MDH | Reverse (OAA to Malate) | Inhibition | researchgate.net |

| Mitochondrial MDH (variable conditions) | Forward (Malate to OAA) | Activation or Inhibition | researchgate.net |

Pyruvate (B1213749) Kinase (PK) Indirect Inhibition

Pyruvate Kinase (PK) is a crucial enzyme in glycolysis, catalyzing the final step of the pathway, which converts phosphoenolpyruvate (B93156) (PEP) to pyruvate with the concomitant production of ATP. This compound exerts an indirect inhibitory effect on pyruvate kinase. This indirect regulation occurs because high levels of this compound inhibit phosphofructokinase (PFK) 1 and 2, which are upstream enzymes in glycolysis. The inhibition of PFK1 and PFK2 by this compound leads to a decrease in the cellular concentration of fructose-1,6-bisphosphate, a potent allosteric activator of pyruvate kinase. Consequently, the reduced availability of this activator diminishes PK activity, thereby slowing down glycolytic flux. While the primary mechanism cited is indirect, some research also indicates a direct inhibitory effect of this compound on PK, which can be non-competitive with respect to PEP.

Table 3: Indirect Inhibition of Pyruvate Kinase by this compound

| Effector/Mechanism | Effect on Pathway/Enzyme | Consequence for PK Activity | Reference |

| High this compound Levels | Inhibits PFK1 and PFK2 | Decreases Fructose-1,6-bisphosphate levels | |

| Decreased Fructose-1,6-bisphosphate | Reduced allosteric activation of PK | Indirect Inhibition of PK |

Pyruvate Dehydrogenase Complex (PDH) Inhibition

The Pyruvate Dehydrogenase Complex (PDH) serves as a critical gatekeeper, linking glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. High concentrations of this compound have been shown to inhibit the activity of the PDH complex. This inhibition is part of a broader regulatory network that modulates PDH activity through both allosteric mechanisms and covalent modification. guidetopharmacology.org

Products of the PDH reaction and subsequent pathways, such as acetyl-CoA and NADH, act as allosteric inhibitors of the complex. guidetopharmacology.org Furthermore, high ratios of ATP to ADP, NADH to NAD+, and acetyl-CoA to coenzyme A (CoA) allosterically inhibit the PDH complex. guidetopharmacology.orgfishersci.ca Acetyl-CoA, in particular, activates pyruvate dehydrogenase kinase (PDK), an enzyme that phosphorylates the E1 subunit of PDH, leading to its inactivation. guidetopharmacology.org This phosphorylation-mediated inactivation effectively reduces the flow of carbon from glycolysis into the TCA cycle when energy and biosynthetic precursors are abundant.

Table 4: Inhibition of Pyruvate Dehydrogenase Complex (PDH)

| Inhibitor/Regulator | Mechanism of Inhibition/Regulation | Reference |

| This compound | Direct inhibition | |

| Acetyl-CoA | Allosteric inhibition; Activates PDK (leading to PDH phosphorylation and inactivation) | guidetopharmacology.orgfishersci.ca |

| NADH | Allosteric inhibition | guidetopharmacology.orgfishersci.ca |

| High ATP/ADP ratio | Allosteric inhibition | guidetopharmacology.orgfishersci.ca |

| High NADH/NAD+ ratio | Allosteric inhibition | guidetopharmacology.orgfishersci.ca |

| High Acetyl-CoA/CoA ratio | Allosteric inhibition | guidetopharmacology.orgfishersci.ca |

Metabolic Reprogramming and this compound-Mediated Control

This compound plays a pivotal role in metabolic reprogramming, acting as a crucial signal that orchestrates shifts between catabolic and anabolic pathways. When energy levels are high, indicated by elevated this compound concentrations, this compound acts as a negative feedback signal to inhibit key enzymes in glycolysis, such as phosphofructokinase 1 (PFK1) and phosphofructokinase 2 (PFK2), and indirectly inhibits pyruvate kinase. This inhibition diverts glucose metabolism away from energy production.

Concurrently, high cytosolic this compound levels promote anabolic processes. This compound can be exported from the mitochondria into the cytosol via the mitochondrial this compound carrier (CIC). Once in the cytosol, this compound is cleaved by ATP-citrate lyase (ACLY) into acetyl-CoA and oxaloacetate. The acetyl-CoA generated from this compound serves as a primary precursor for de novo fatty acid synthesis, with this compound allosterically activating acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in this pathway. This mechanism links excess energy and carbon availability to lipid biosynthesis.

Furthermore, this compound can activate gluconeogenic enzymes like fructose-1,6-bisphosphatase (FBPase1), thereby stimulating glucose production from non-carbohydrate precursors. Mitochondrial this compound has also been observed to inhibit other TCA cycle enzymes, such as succinate (B1194679) dehydrogenase (SDH), further contributing to a broader metabolic shift. These intricate regulatory mechanisms highlight this compound's central position in mediating metabolic reprogramming, ensuring cellular energy homeostasis and providing building blocks for biosynthesis in response to changing physiological demands.

Table 5: this compound's Role in Metabolic Reprogramming

| Metabolic Pathway | This compound's Action/Effect | Consequence | Reference |

| Glycolysis | Inhibits PFK1, PFK2; Indirectly inhibits PK | Decreased glucose catabolism | |

| Fatty Acid Synthesis | Provides Acetyl-CoA (via CIC and ACLY); Activates ACC | Increased lipid biosynthesis | |

| Gluconeogenesis | Activates FBPase1 | Increased glucose production | |

| TCA Cycle | Inhibits PDH, SDH | Reduced oxidative phosphorylation (in some contexts) |

Citrate in Biomineralization Research

Physicochemical Mechanisms of Citrate's Influence on Mineralization

Modulation of Magnesium-Doped Biomimetic Mineralization

Magnesium ions are abundant in the early stages of hard tissue biomineralization; however, paradoxically, high concentrations of magnesium ions can significantly inhibit the crystallization of hydroxyapatite (B223615) (HAp), the primary mineral component of bone nih.govwikipedia.org. This compound plays a vital role in overcoming this inhibitory effect and promoting magnesium-doped biomimetic mineralization.

Research indicates that this compound can "bioinspire" magnesium-stabilized mineral precursors to facilitate the formation of magnesium-doped biomimetic minerals nih.gov. One mechanism involves this compound enhancing the electronegativity of collagen fibrils through its absorption via hydrogen bonds nih.gov. These electronegative collagen fibrils then effectively attract electropositive polyaspartic acid-calcium and magnesium (PAsp-Ca&Mg) complexes nih.gov.

Crucially, this compound adsorbed onto the fibrils is capable of eliminating the inhibitory effects of magnesium ions by disrupting their hydration layer nih.gov. This action reduces the dehydration energy barrier, thereby enabling the rapid fulfillment of biomimetic mineralization nih.gov. The resulting remineralized demineralized dentin, containing magnesium-doped HAp, has also been shown to possess antibacterial properties nih.gov. While moderate concentrations of magnesium ions generally promote the mineralization of bone marrow mesenchymal stem cells, excessive amounts can be inhibitory wikipedia.org. Furthermore, the doping of magnesium ions can modify the morphology and physicochemical properties of nanohydroxyapatite (nHA), enhancing its biological activity and decreasing its crystallinity by displacing some calcium ions.

Structural and Functional Integration of this compound within Biomineral Composites

This compound is present in remarkably high concentrations within biological hard tissues like bone, comprising approximately 5.5 weight percent (wt%) of the total organic matrix. This high abundance underscores its indispensable structural and functional role in bone formation.

This compound significantly promotes collagen mineralization. Adsorbed this compound molecules on collagen fibrils are observed to substantially reduce the interfacial energy between the biological matrix and the amorphous calcium phosphate (B84403) (ACP) precursor. This reduction in interfacial energy enhances the wetting effect at the early stages of biomineralization, consequently facilitating the intrafibrillar formation of hydroxyapatite, leading to the creation of an inorganic-organic composite. Studies have demonstrated that collagen fibrils require approximately 8.2 wt% of bound this compound, a level comparable to that found in natural bones, to achieve full mineralization.

The influence of this compound extends to the very early stages of mineralization, even before the formation of any solid phase. It stabilizes a liquid-like precursor to HAp and other early calcium phosphate precursors, thereby delaying solid calcium phosphate nucleation. The incorporation of this compound between mineral nanoplatelets is critical for controlling HAp crystallinity, crystal size, morphology, and preferred orientation. These controlled characteristics are fundamental to achieving the superior mechanical properties of bone and facilitating resorption during bone remodeling.

This compound plays multiple roles in bone mineralization, including slowing down the deposition of calcium and phosphate, promoting the stable nucleation of calcium phosphate, maintaining the lamellar growth of apatite, and limiting excessive apatite crystal formation to ensure optimal mechanical conditions. It has been shown to inhibit hydroxyapatite nucleation by interacting with calcium ions and binding to crystal surfaces. Furthermore, this compound functionalized amorphous calcium phosphate (CCACP) can release both this compound and calcium ions, which in turn promotes the proliferation and differentiation of osteoblasts. This also contributes to restricting HAp grain size and enhancing the bone density of newly formed bone. In osteogenic mineralization, this compound stabilizes two precursors and inhibits their transformation into hydroxyapatite, leading to the deposition of minerals with smaller size and lower crystallinity. Within amorphous calcium carbonate biominerals, this compound carboxylates are found in close proximity to phosphate, with their interaction mediated by calcium ions.

Citrate in Environmental Systems and Biogeochemistry

Citrate in Soil Chemistry and Nutrient Dynamics

In the soil matrix, this compound is a dynamic component influencing the solubility, mobility, and bioavailability of essential nutrients and contaminants. It is introduced into the soil primarily through the exudation from plant roots and the metabolic activities of microorganisms.

This compound is a powerful chelating agent, meaning it can form multiple bonds with a single metal ion, creating a stable, water-soluble complex known as a metal this compound. This process is fundamental to several soil functions. The formation constants for this compound-metal complexes are often lower for common earth metals like calcium, magnesium, iron, and manganese compared to heavy metals, which reduces the competition and allows for effective chelation of heavy metals researchgate.net.

This chelation effect can dissolve metal ions from the soil's solid phase, such as from iron and manganese oxide-bound fractions, into the soil solution researchgate.net. Citric acid has been shown to form stable, multidentate complexes with a wide array of metals, including transition metals and actinides such as aluminum, cadmium, cobalt, chromium, nickel, lead, zinc, and uranium researchgate.netosti.govresearchgate.net. Studies have demonstrated the effectiveness of citric acid in mobilizing various heavy metals from contaminated soils, with removal efficiencies depending on factors like pH, this compound concentration, and soil type researchgate.net.

Table 1: Efficacy of Citric Acid in Mobilizing Heavy Metals from Contaminated Soil

This interactive table summarizes the removal efficiencies of various heavy metals from contaminated soil using citric acid as a chelating agent under optimized conditions (0.1 M citric acid, pH 3–4, 120 min contact time). Data is sourced from a study on chelation and adsorption synergy.

| Metal Ion | Chemical Formula | Removal Efficiency (%) | Soil Type |

| Lead(II) | Pb²⁺ | 80% | Sandy Soil |

| Cadmium(II) | Cd²⁺ | 78% | Sandy Soil |

| Chromium(VI) | Cr⁶⁺ | 76% | Sandy Soil |

| Nickel(II) | Ni²⁺ | 75% | Sandy Soil |

| Copper(II) | Cu²⁺ | 72% | Sandy Soil |

| Zinc(II) | Zn²⁺ | 68% | Sandy Soil |

Source: Adapted from Kumar et al., 2025. researchgate.net

By forming soluble metal-citrate complexes, this compound significantly enhances the mobility and bioavailability of pollutants in the soil. This can be a double-edged sword. On one hand, increased mobility can lead to the leaching of contaminants into groundwater. On the other hand, this same mechanism is harnessed for environmental remediation techniques like soil washing and phytoremediation tandfonline.comsemanticscholar.org.

For instance, citric acid has been used to extract arsenic from soils by mobilizing the arsenic bound to iron and aluminum oxides nih.govresearchgate.net. It has also been shown to increase the mobility and plant uptake of lead (Pb) and uranium (U) from contaminated sites nih.govresearchgate.net. The effectiveness of this compound in mobilizing pollutants is influenced by the stability of the metal-citrate complex and the competition with other ions in the soil researchgate.net. Organic ligands like this compound can affect the behavior of pollutants by competing for binding sites on soil particles and influencing adsorption-desorption equilibria mdpi.com.

Plants have evolved sophisticated strategies to acquire essential nutrients from the soil, especially in nutrient-poor environments. One such strategy is the exudation of low-molecular-weight organic acids, like this compound, from their roots researchgate.netmdpi.com. This process is a key physiological response to phosphorus (P) deficiency mdpi.com.

Phosphorus is often present in soil in sparingly soluble mineral forms, such as calcium, iron, or aluminum phosphates. Plant-exuded this compound can mobilize this unavailable phosphorus through two primary mechanisms:

Chelation: this compound chelates the metal cations (e.g., Ca²⁺, Fe³⁺, Al³⁺) that are bound to phosphate (B84403), thereby releasing the phosphate ions into the soil solution where they can be taken up by the roots researchgate.netresearchgate.net.

Competition: The this compound anion can compete with phosphate for adsorption sites on the surface of soil minerals, which also increases the concentration of phosphate in the soil solution researchgate.net.

Numerous plant species, including alfalfa, radish, and certain eucalypts, have been shown to increase the efflux of organic acids like this compound in response to phosphorus limitation mdpi.comnih.gov. This adaptation is a crucial component of plant nutrient use efficiency and survival in infertile soils nih.govmdpi.com.

Microbial Biodegradation of this compound in Environmental Contexts

The rate at which microorganisms break down this compound is influenced by several environmental factors. The abundance and diversity of microbial populations are fundamental, but specific conditions can either promote or inhibit their activity sparkoncept.com.

pH: The pH of the environment is a critical factor. Microbial degradation of this compound has been observed under a wide range of pH conditions, from acidic to highly alkaline. Studies have shown robust this compound degradation at pH values as high as 10 and 11, particularly under nitrate-reducing conditions nih.govnih.gov. However, the specific microbial communities involved and the degradation pathways may vary with pH nih.gov. During biodegradation, the pH can also change; for example, this compound oxidation can generate protons, leading to a decrease in pH, while in other processes, the pH has been observed to increase from an initial value of 6.3 to over 9.0 osti.govnih.gov.

Oxygen Availability: this compound can be degraded under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions sparkoncept.com. Under anaerobic conditions, various microbial metabolisms can utilize this compound, including fermentation, denitrification (nitrate-reducing), metal reduction (Fe(III)-reducing), and sulfate (B86663) reduction nih.gov.

Temperature: Like most biological processes, the rate of this compound biodegradation is temperature-dependent. Warmer temperatures generally accelerate microbial metabolism and, consequently, the degradation rate, while colder conditions can slow it down significantly sparkoncept.com.

Presence of Metals: The presence of heavy metals can also affect biodegradation. While some metal-citrate complexes are readily biodegraded, high concentrations of certain metals, such as nickel, can have an inhibitory effect on microbial activity and slow the rate of this compound degradation rsc.orgresearchgate.net.

The biodegradability of this compound is a significant advantage for its use in environmental remediation. Unlike synthetic chelating agents such as EDTA, which are persistent and can cause long-term mobilization of metals, this compound is naturally broken down in the soil rsc.org. This reduces the risk of secondary pollution.

This property is leveraged in several remediation approaches:

Soil Washing: Citric acid is used to wash contaminated soils, extracting heavy metals. The resulting metal-citrate solution can then be treated, and the excess citric acid can be biodegraded osti.govrsc.org.

Bioremediation: The degradation of this compound can be coupled with the immobilization of contaminants. For example, under anaerobic, sulfate-reducing conditions, the biodegradation of this compound can lead to the precipitation of metals as poorly soluble metal sulfides rsc.orgresearchgate.net. Similarly, the process can facilitate the bioreduction of mobile uranium(VI) to immobile uranium(IV) rsc.orgresearchgate.net.

Enhanced Phytoremediation: In phytoremediation, this compound is applied to the soil to increase the bioavailability of metals for plant uptake. Its subsequent degradation in the soil limits the time window of enhanced metal mobility, providing better control over the process nih.gov.

Hydrocarbon Bioremediation: this compound addition can also stimulate the bioremediation of organic pollutants, such as gasoline. It can increase the bioavailability of limiting nutrients like phosphorus, which in turn stimulates the microbial degradation of hydrocarbons nih.gov.

The dual role of this compound as both a metal mobilizer and a microbial substrate makes it a versatile and environmentally compatible tool for addressing soil and water contamination.

This compound's Role in Plant Tolerance to Abiotic Stress

This compound, a key intermediate in plant metabolism, plays a significant role in enhancing plant tolerance to various abiotic stresses. Its functions are particularly crucial in mitigating the toxic effects of heavy metals and in maintaining cellular homeostasis under stressful environmental conditions through osmoregulation and the activation of antioxidant defense systems. nih.govresearchgate.netsemanticscholar.org

Heavy Metal Stress Mitigation (Precipitation, Chelation, Sequestration)

This compound is instrumental in alleviating heavy metal stress in plants through a combination of mechanisms including precipitation, chelation, and sequestration. mdpi.comlatrobe.edu.au These processes collectively reduce the bioavailability and toxicity of heavy metals in the soil and within the plant tissues.

One of the primary external mechanisms involves the exudation of this compound from plant roots into the rhizosphere, the soil region directly influenced by root secretions. researchgate.net In the rhizosphere, this compound can form stable complexes with heavy metal ions. mdpi.com This chelation process can have two effects: it can either decrease the uptake of heavy metals by immobilizing them in the soil, or in some cases, it can increase their solubility and facilitate their uptake by the plant for subsequent detoxification. mdpi.comresearchgate.net Additionally, the release of organic acids like this compound can lower the pH of the rhizosphere, which can lead to the precipitation of heavy metals, further reducing their availability to the plant. researchgate.netmdpi.com

Once heavy metals enter the plant, this compound plays a crucial role in their detoxification and sequestration. mdpi.com this compound chelates with heavy metal ions in the cytosol, forming less toxic metal-citrate complexes. researchgate.net These complexes can then be safely transported and sequestered into the vacuoles, which are large, membrane-bound organelles within plant cells. researchgate.netmdpi.com This compartmentalization in the vacuole effectively removes the toxic heavy metals from the metabolically active cytoplasm, thereby protecting sensitive cellular components from damage. researchgate.netmdpi.com The transport of these metal-citrate complexes across the vacuolar membrane is facilitated by specific transporters.

Research has demonstrated the effectiveness of this compound in mitigating the toxicity of various heavy metals, including chromium (Cr), cadmium (Cd), lead (Pb), and copper (Cu). mdpi.com For instance, in switchgrass, the exudation of this compound has been shown to enhance the uptake of Cd and zinc (Zn) by forming stable complexes. mdpi.com This highlights the dual role of this compound in both restricting and facilitating heavy metal uptake, depending on the plant species and the specific environmental conditions.

Contribution to Osmoregulation and Antioxidant Defense Systems in Plants

A more direct and well-documented role of this compound in stress tolerance is its ability to bolster the plant's antioxidant defense system. mdpi.comlatrobe.edu.au Abiotic stresses, including heavy metal toxicity, often lead to the excessive production of reactive oxygen species (ROS) within the plant cells. mdpi.com ROS, such as superoxide (B77818) radicals and hydrogen peroxide, can cause significant oxidative damage to vital cellular components like lipids, proteins, and nucleic acids. mdpi.com

Plants possess a sophisticated antioxidant defense system, comprising both enzymatic and non-enzymatic components, to scavenge these harmful ROS. mdpi.com Studies have shown that the application of this compound can induce and enhance the activity of key antioxidant enzymes. mdpi.comnih.gov For example, in Brassica napus subjected to heavy metal stress, treatment with this compound led to increased activities of superoxide dismutase (SOD), peroxidase (POX), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). mdpi.com Similarly, in Lemna minor under chromium stress, the addition of citric acid alleviated toxicity by enhancing the antioxidant defense system. nih.gov By boosting the activity of these enzymes, this compound helps to neutralize ROS, reduce oxidative stress, and protect the plant from cellular damage. researchgate.net

The table below summarizes findings from a study on the effect of citric acid (CA) on antioxidant enzyme activities in Brassica napus under different heavy metal stresses.

| Heavy Metal Stressor | Treatment | Superoxide Dismutase (SOD) Activity | Peroxidase (POX) Activity | Catalase (CAT) Activity | Ascorbate Peroxidase (APX) Activity |

| Chromium (Cr) | Control | Normal | Normal | Normal | Normal |

| Chromium (Cr) | 2.5 mM CA | Increased | Increased | Increased | Increased |

| Lead (Pb) | Control | Normal | Normal | Normal | Normal |

| Lead (Pb) | 2.5 mM CA | Increased | Increased | Increased | Increased |

| Copper (Cu) | Control | Normal | Normal | Normal | Normal |

| Copper (Cu) | 2.5 mM CA | Increased | Increased | Increased | Increased |

This table is based on data indicating that antioxidant enzyme activities such as SOD, POX, CAT, and APX were increased in B. napus when the plants were treated with 2.5 mM CA under various HM stress conditions. mdpi.com

Advanced Methodologies for Citrate Analysis in Research

Spectrophotometric and Colorimetric Assays

Spectrophotometric and colorimetric methods offer rapid and accessible means for citrate quantification. These techniques rely on the measurement of light absorbance by a colored product of a reaction involving this compound or by this compound itself under specific conditions.

Enzyme-coupled assays provide high specificity for this compound determination. The most common approach utilizes the enzyme this compound lyase (EC 4.1.3.6), which catalyzes the cleavage of this compound into oxaloacetate and acetate (B1210297). The subsequent quantification is typically achieved through two main coupled reactions:

this compound → Oxaloacetate + Acetate (catalyzed by this compound Lyase)

Oxaloacetate + β-NADH + H⁺ → L-Malate + β-NAD⁺ (catalyzed by Malic Dehydrogenase)

Pyruvate (B1213749) + β-NADH + H⁺ → L-Lactate + β-NAD⁺ (catalyzed by L-Lactic Dehydrogenase)

Phenylhydrazine Reaction : A more direct and sensitive method involves the reaction of oxaloacetate with phenylhydrazine. thermofisher.comhelixchrom.com This reaction forms oxaloacetate-phenylhydrazone, a product that exhibits strong ultraviolet absorbance at 330 nm. thermofisher.comhelixchrom.com This method is advantageous as it often does not require additional enzymes and coenzymes, making it simpler and more cost-effective. thermofisher.com Research has shown this method to be precise, with a coefficient of variation (CV) of 2.0% for this compound in urine at a concentration of 0.96 mmol/L and a lower limit of quantification of 0.08 mmol/L. thermofisher.comhelixchrom.com

Table 1: Comparison of Enzyme-Coupled Spectrophotometric Methods for this compound Analysis

| Parameter | Malate (B86768) Dehydrogenase Coupled Assay | Phenylhydrazine-Based Assay |

|---|---|---|

| Principle | Measurement of β-NADH consumption | Measurement of oxaloacetate-phenylhydrazone formation |

| Wavelength | 340 nm | 330 nm |

| Key Enzymes | This compound Lyase, Malic Dehydrogenase, L-Lactic Dehydrogenase | This compound Lyase |

| Advantages | Well-established method | Higher sensitivity, simpler, more cost-effective thermofisher.com |

| Reported CV | Varies with application | 2.0% (at 0.96 mmol/L in urine) thermofisher.comhelixchrom.com |

| LLOQ | Varies with application | 0.08 mmol/L thermofisher.comhelixchrom.com |

Colorimetric assays involve chemical reactions that produce a colored compound, with the intensity of the color being proportional to the this compound concentration. These methods are often suitable for high-throughput screening.

One technique involves the reaction of this compound in an acidic medium with a chromium (VI) compound. lcms.cz The Cr(VI) is reduced to Cr³⁺, which then forms a complex with citric acid. This resulting complex has a characteristic absorption peak at 545 nm, allowing for quantification. lcms.cz

Another approach, often available in commercial assay kits, involves a series of enzymatic reactions where this compound is converted to pyruvate. The pyruvate is then oxidized by a probe, which results in the development of a colored product that can be measured at approximately 570 nm. waters.com These kits offer a linear detection range for colorimetric assays typically between 4 µM and 400 µM. waters.com

A different method utilizes the photochromic reaction of a ferric this compound complex. separations.nl In an acidic medium, a yellow ferric this compound complex can be converted into a purple-red complex upon illumination with sunlight in an ice-water mixture. The absorbance of this purple-red complex is measured at 490 nm. This method has a reported linear range of 0-300 mg/L and a detection limit of 3.46 mg/L. separations.nl

Direct photometry offers the simplest spectrophotometric approach, avoiding the need for enzymes or color-forming reagents. mdpi.comclemson.edu However, since this compound itself has a broad UV absorption band near the lower detectable wavelength limit of standard spectrophotometers (around 200 nm), this method is rarely used under normal conditions. mdpi.com

A significant improvement involves measuring this compound in a highly acidic environment. By lowering the pH to below 1.0 with hydrochloric acid, the dissociation of citric acid is suppressed. mdpi.comclemson.edu This results in a more discernible absorption maximum at a higher wavelength of 209 nm. mdpi.comclemson.edu This method has been validated and demonstrates good linearity (r² = 0.9999) in a this compound concentration range of 0.5–5.0 mmol/L. clemson.edu The procedure is fast, simple, and has been successfully applied to determine this compound content in pharmaceutical electrolyte products. mdpi.com

Table 2: Overview of Colorimetric and Direct Photometry Methods

| Method Type | Principle | Wavelength | Linear Range | Detection Limit |

|---|---|---|---|---|

| Chromium Complex | Reduction of Cr(VI) to Cr³⁺ which complexes with this compound lcms.cz | 545 nm | Not specified | Not specified |

| Enzyme-Coupled Colorimetric | Enzymatic conversion of this compound to pyruvate, which reacts with a probe waters.com | 570 nm | 4 - 400 µM waters.com | Not specified |

| Photochromic Ferric Complex | Light-induced conversion of yellow ferric this compound to a purple-red complex separations.nl | 490 nm | 0 - 300 mg/L separations.nl | 3.46 mg/L separations.nl |

| Direct UV Photometry | Direct absorbance measurement of undissociated citric acid at low pH mdpi.comclemson.edu | 209 nm | 0.5 - 5.0 mmol/L clemson.edu | Not specified |

Chromatographic Techniques for this compound Determination

Chromatographic methods provide powerful separation capabilities, allowing for the accurate quantification of this compound even in complex matrices like biological fluids and food products. These techniques separate this compound from other potentially interfering compounds before detection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this compound analysis. waters.comclemson.edunih.gov Due to the polar nature of this compound, retaining it on traditional reversed-phase C18 columns can be challenging. waters.com However, various HPLC methods have been successfully developed:

Reversed-Phase HPLC : This approach often requires specific mobile phase compositions to achieve adequate retention and peak shape. Methods have been developed using mobile phases such as ammonium sodium phosphate (B84403) and methanol with UV detection at 210 nm. researchgate.net Another approach for analyzing this compound and other citric acid cycle intermediates in blood involves using two Aminex HPX-87H columns in series. nih.gov For the analysis of this compound in beverages, a UPLC-PDA method using a CSH Phenyl-Hexyl column with a sodium phosphate buffer mobile phase has been shown to improve peak shape and sensitivity. waters.com

HPLC with Mass Spectrometry (HPLC-MS) : Coupling HPLC with a mass spectrometer provides exceptional specificity and sensitivity. An HPLC-MS method has been developed for the simultaneous measurement of oxalate and this compound in urine, using a C18 column with a gradient elution of methanol and formate buffer. elsevier.es This method demonstrated linearity for this compound from 2.5 mg/L to 950 mg/L. elsevier.es

A validated method for pharmaceutical solutions combines a titration method for free citric acid with a reversed-phase HPLC method for total citric acid. semanticscholar.org This allows for the calculation of sodium this compound content by difference. semanticscholar.org HPLC has also been crucial in developing methods to quantify this compound in bone, which is relevant for estimating postmortem intervals. clemson.edu